methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is an organoboron compound, frequently utilized in organic chemistry for its ability to facilitate Suzuki-Miyaura cross-coupling reactions. This compound is particularly advantageous due to its stability and reactivity, serving as a valuable building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boronic Ester Formation: : This compound is typically synthesized by the esterification of boronic acids with alkenyl or aryl alcohols. For instance, the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with propargyl alcohol, under catalytic conditions, can yield the desired compound.
Industrial Production Methods: : Industrial synthesis often involves similar esterification processes but on a larger scale. Optimal conditions include temperature control, solvent selection, and catalysis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, transforming the boron moiety into a boronic acid or boronate ester.
Reduction: : Reductive conditions can convert the compound into simpler boron-containing structures, often under metal-catalyzed systems.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, with the boron center acting as a key reactive site.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Various halides or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: : Boronic acids or boronate esters.
Reduction: : Simplified boron structures.
Substitution: : Substituted organic compounds with modified boron centers.
Scientific Research Applications
In Chemistry
As a pivotal reagent in Suzuki-Miyaura cross-coupling reactions, it aids in forming carbon-carbon bonds, crucial for constructing complex organic molecules.
In Biology
Investigated for its potential in medicinal chemistry, especially in the design of boron-containing drugs that exhibit unique pharmacokinetic properties.
In Medicine
Boron-containing compounds have shown promise in cancer treatment through Boron Neutron Capture Therapy (BNCT), exploiting the unique properties of boron atoms.
In Industry
Used in the synthesis of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and other semiconductors.
Mechanism of Action
The compound's reactivity is primarily driven by the boron atom's empty p-orbital, which can participate in various chemical reactions. This enables the formation of new bonds through mechanisms such as nucleophilic addition and electrophilic substitution. Molecular targets often involve electrophilic species that can interact with the boron center, facilitating reactions in organic synthesis.
Comparison with Similar Compounds
Comparison with Other Boronic Esters
Compared to simpler boronic esters, methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate offers enhanced stability and reactivity.
It is particularly unique in its structural configuration, which grants it distinct advantages in specific cross-coupling reactions.
Similar Compounds
Phenylboronic Acid: : Commonly used in cross-coupling reactions but lacks the stability provided by the dioxaborolane ring.
Vinylboronic Acid: : Another compound used in similar reactions, but this compound provides superior reactivity.
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: : Shares the dioxaborolane structure but varies in its vinyl functional group, offering different reactivity profiles.
Properties
CAS No. |
125160-21-6 |
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Molecular Formula |
C10H17BO4 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
methyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H,1-5H3/b7-6+ |
InChI Key |
YRXVNAIOQAUBNO-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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